DSM421 is a synthetic organic compound classified as a triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor. It was developed as a potential therapeutic agent for the treatment and prevention of malaria, particularly targeting the Plasmodium falciparum parasite. This compound was initially considered as a backup to DSM265, another compound in the same class, but DSM421 has not progressed further in clinical development due to unexpected off-target toxicity issues .
DSM421 is categorized under antimalarial ligands and belongs to the broader class of synthetic organic compounds. It has been studied for its pharmacological properties, specifically its ability to inhibit the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis in the malaria pathogen . The IUPAC name of DSM421 is 2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .
The synthesis of DSM421 involves several key steps utilizing nucleophilic substitution reactions. The precursor compounds undergo reactions with various diamines in ethanol to yield the desired triazolopyrimidine-4-aminoquinoline hybrids. The yields for these reactions typically range from 48% to 81% depending on the specific reaction conditions employed . The structures of synthesized compounds are confirmed through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular structure of DSM421 features a triazolopyrimidine core with various substituents that enhance its pharmacological activity. The compound exhibits a complex arrangement of atoms that contribute to its binding affinity for the target enzyme.
DSM421's mechanism of action primarily involves its interaction with dihydroorotate dehydrogenase, inhibiting this enzyme's activity and thereby disrupting pyrimidine synthesis essential for nucleotide production in Plasmodium falciparum.
The mechanism by which DSM421 exerts its antimalarial effects involves competitive inhibition of dihydroorotate dehydrogenase. By inhibiting this enzyme, DSM421 effectively halts the proliferation of the malaria parasite by limiting its ability to synthesize essential nucleotides.
DSM421 possesses several physical and chemical properties that influence its behavior as a pharmaceutical agent.
DSM421 has been primarily investigated for its potential use in treating malaria. Its ability to inhibit dihydroorotate dehydrogenase makes it a candidate for further development in combating drug-resistant strains of Plasmodium falciparum.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: